2-Hydroxyethyl laurate

Description

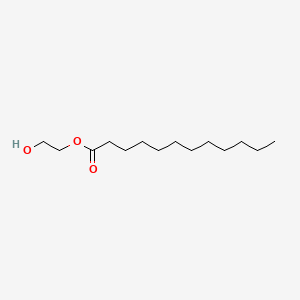

2-Hydroxyethyl laurate (C₁₄H₂₈O₃; molecular weight 244.37 g/mol) is an ester derived from lauric acid (dodecanoic acid) and ethylene glycol. It is also known as ethylene glycol monolaurate and is characterized by a hydroxyl group (-OH) on the ethylene glycol moiety. Key identifiers include CAS No. 4219-48-1, ChemSpider ID 56446, and EINECS 4219-48-1 . This compound is widely used as a nonionic surfactant, emulsifier, and solubilizing agent in cosmetics, pharmaceuticals, and food industries due to its amphiphilic structure .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXGTHVAWRBISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-81-3 | |

| Record name | Polyethylene glycol monolaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063363 | |

| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polyethyleneglycol laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16722 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4219-48-1, 9004-81-3 | |

| Record name | 2-Hydroxyethyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOLAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL702C7T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl laurate can be synthesized through the esterification of lauric acid with ethylene glycol. The reaction typically involves heating lauric acid and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of natural deep eutectic solvents (NADES) has also been explored as a green alternative to conventional organic solvents in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl laurate undergoes various chemical reactions, including:

Esterification: As mentioned, it is formed through the esterification of lauric acid and ethylene glycol.

Transesterification: It can participate in transesterification reactions with other alcohols or esters.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to lauric acid and ethylene glycol.

Common Reagents and Conditions

Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Base Catalysts: Sodium hydroxide, potassium hydroxide.

Solvents: Organic solvents like toluene or green solvents like NADES.

Major Products Formed

Hydrolysis: Lauric acid and ethylene glycol.

Transesterification: Various esters depending on the alcohol or ester used in the reaction.

Scientific Research Applications

Surfactant Research

2-Hydroxyethyl laurate is primarily studied for its surfactant properties. It effectively reduces surface tension in aqueous solutions, making it suitable for stabilizing emulsions and dispersions. Research has demonstrated that it forms highly ordered condensed phase domains at the air-water interface, which are crucial for various applications in formulation chemistry .

Table 1: Surfactant Properties of this compound

| Property | Value |

|---|---|

| Surface Tension Reduction | Significant |

| Phase Transition Behavior | Striped domain formation |

| Stability | High at equilibrium |

Biocatalysis

In biocatalysis, this compound serves as a substrate for enzymatic reactions. Studies have shown that it enhances enzyme activity and stability, particularly when used in natural deep eutectic solvents (NADES). For example, the lipase enzyme Candida antarctica B has been utilized to monitor transesterification reactions involving 2-HEL, yielding higher initial reaction rates compared to traditional organic solvents.

Case Study: Lipase-Catalyzed Reactions

- Objective: To evaluate the efficiency of this compound as a substrate.

- Method: Transesterification of vinyl laurate with 1-butanol in various NADES.

- Outcome: Initial reaction rates ranged from 1.14 to 15.07 µmol/min/mg, outperforming n-hexane (4.0 µmol/min/mg).

Green Chemistry

The compound is explored as a component in green chemistry applications due to its biodegradable nature and role in creating environmentally friendly solvents. Its use in NADES provides a sustainable alternative to conventional organic solvents, facilitating reactions with less environmental impact .

Table 2: Comparison of Reaction Rates in Different Solvents

| Solvent Type | Initial Reaction Rate (µmol/min/mg) |

|---|---|

| NADES (various) | 1.14 - 15.07 |

| n-Hexane | 4.0 |

Food Science and Technology

In food science, this compound is recognized for its potential antimicrobial properties and ability to enhance the bioavailability of hydrophobic compounds. This makes it valuable for use in food preservation and as an emulsifier in food formulations .

Application Examples:

- Antimicrobial Agent: Used in personal care products to inhibit microbial growth.

- Emulsifier: Improves the stability of food emulsions.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl laurate primarily involves its ability to act as a surfactant. It reduces the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with lipid bilayers, enhancing the permeability and delivery of active compounds. The molecular targets and pathways involved include interactions with cell membranes and modulation of lipid-based transport mechanisms .

Comparison with Similar Compounds

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl Laurate (PEG-4 Laurate)

- Molecular formula : C₂₀H₄₀O₆; MW : 376.53 g/mol .

- Key differences : Incorporates a polyethylene glycol (PEG) chain with four ethylene oxide units, enhancing hydrophilicity and water solubility compared to 2-hydroxyethyl laurate.

- Applications : Used in drug delivery systems for improved solubility of hydrophobic APIs (active pharmaceutical ingredients) .

- Research findings : PEGylated laurates exhibit lower cytotoxicity and higher biocompatibility, making them suitable for biomedical applications .

2-Methoxyethyl Laurate

2-Lauroylglycerol (2-Monolaurin)

- Molecular formula : C₁₅H₃₀O₄; MW : 274.40 g/mol .

- Key differences : Contains a glycerol backbone instead of ethylene glycol, offering three hydroxyl groups for enhanced emulsifying properties.

- Applications : Widely used in food preservation and antimicrobial agents due to its activity against Gram-positive bacteria .

- Research findings : Exhibits stronger antibacterial effects than this compound, attributed to the glycerol moiety’s interaction with bacterial membranes .

Sorbitan Laurate (Span 20)

- Molecular formula : C₁₈H₃₄O₆; MW : 346.46 g/mol .

- Key differences : Derived from sorbitan (a dehydrated sorbitol), providing a cyclic ether structure and multiple hydroxyl groups for superior surfactant properties.

- Applications : Common in cosmetics, vaccines, and as a stabilizer in emulsions.

- Research findings : Demonstrated higher thermal stability and lower critical micelle concentration (CMC) than this compound .

Starch Laurate

- Structure : Modified starch esterified with lauric acid; degree of substitution (DS) affects properties .

- Key differences : A polymeric derivative with tunable hydrophobicity, enabling applications in biodegradable films and coatings.

- Research findings : Films blended with starch laurate (DS = 0.3) exhibit reduced crystallinity and improved flexibility compared to pure starch films .

Comparative Data Table

| Compound | Molecular Formula | MW (g/mol) | Functional Groups | Key Applications | Biological Activity |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₈O₃ | 244.37 | -OH, ester | Surfactants, emulsifiers | Moderate antimicrobial |

| PEG-4 Laurate | C₂₀H₄₀O₆ | 376.53 | PEG chain, ester | Drug delivery, solubilizers | Low cytotoxicity |

| 2-Methoxyethyl Laurate | C₁₅H₃₀O₃ | 258.40 | -OCH₃, ester | Lubricants, plasticizers | Not well-studied |

| 2-Lauroylglycerol | C₁₅H₃₀O₄ | 274.40 | Glycerol, ester | Food preservatives | Strong antibacterial |

| Sorbitan Laurate | C₁₈H₃₄O₆ | 346.46 | Cyclic ether, multiple -OH | Cosmetics, vaccine adjuvants | High thermal stability |

| Starch Laurate | Variable | Variable | Polymer, ester | Biodegradable films | Environmentally friendly |

Key Research Insights

- Antimicrobial Activity: Lauric acid derivatives, including 2-lauroylglycerol, show Gram-positive antibacterial activity, though this compound’s efficacy is less pronounced .

- Material Science : Starch laurate’s reduced crystallinity highlights the role of esterification in modifying polymer properties, a concept applicable to optimizing this compound-based materials .

Biological Activity

2-Hydroxyethyl laurate (HEL) is an ester derived from lauric acid and ethylene glycol, known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and food science. This article delves into the biological activities of this compound, highlighting its surfactant properties, antimicrobial effects, and potential applications in enhancing drug bioavailability.

- Molecular Formula : C₁₄H₂₈O₃

- Molecular Weight : 244.37 g/mol

- CAS Number : 4219-48-1

This compound appears as a colorless to pale yellow liquid, exhibiting surfactant properties that make it useful in stabilizing emulsions and dispersions.

The primary mechanism of action for this compound is its ability to reduce surface tension between liquids. This property allows it to stabilize emulsions, which is crucial in formulations where oil and water phases must remain mixed. The compound aligns at the interface of the aqueous and non-aqueous phases, thereby enhancing the stability of the mixture.

1. Surfactant Properties

This compound has been extensively studied for its surfactant properties. It is effective in lowering surface tension, which facilitates its use in various applications such as:

- Emulsifiers : Used in cosmetic formulations to maintain stability.

- Solubilizers : Enhances the solubility of hydrophobic compounds in aqueous solutions.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in personal care products and food preservation. Its efficacy against certain bacteria and fungi has been documented, suggesting potential applications in:

- Personal Care Products : As a preservative to inhibit microbial growth.

- Food Industry : To extend shelf life by preventing spoilage.

A study demonstrated that formulations containing HEL showed significant antimicrobial activity against common pathogens, indicating its potential for use in antibacterial products .

3. Enhancing Bioavailability

Due to its surfactant nature, this compound can improve the bioavailability of poorly soluble drugs. By enhancing solubility and facilitating absorption through biological membranes, HEL can be a valuable excipient in pharmaceutical formulations.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Phase Transition Studies : Research using Brewster angle microscopy has shown that HEL forms highly ordered condensed phase domains during adsorption at the air-water interface. This phase transition is characterized by distinct morphological changes that could influence its biological activity .

- Biocatalysis Applications : HEL serves as a substrate in enzymatic reactions to study enzyme activity and stability, contributing to advancements in biocatalysis research.

Case Study 1: Antimicrobial Efficacy

A formulation containing this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts compared to control samples without HEL, demonstrating its potential as an antimicrobial agent.

Case Study 2: Drug Delivery Systems

In a study focused on drug delivery systems, HEL was incorporated into lipid-based formulations aimed at improving the delivery of hydrophobic drugs. The results showed enhanced solubility and improved pharmacokinetic profiles compared to traditional delivery methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxyethyl laurate, and how are reaction conditions (e.g., temperature, catalyst) optimized?

- Methodological Answer : Synthesis typically involves esterification of lauric acid with ethylene glycol or transesterification of methyl laurate with 2-hydroxyethanol. Reaction optimization employs design-of-experiment (DoE) approaches like Response Surface Methodology (RSM) coupled with Box–Behnken Design (BBD) to model variables (e.g., molar ratio, temperature) and predict yield maxima . Kinetic studies using FTIR or NMR can monitor reaction progress, while purification is achieved via vacuum distillation or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- FTIR : Confirms ester formation via C=O stretch (~1740 cm⁻¹) and hydroxyl (-OH) absorption (~3400 cm⁻¹).

- NMR : ¹H NMR identifies protons adjacent to the ester group (δ 4.1–4.3 ppm for –CH₂O–), while ¹³C NMR resolves the carbonyl carbon (~170 ppm).

- GC-MS/HPLC : Quantifies purity and detects side products (e.g., unreacted lauric acid). Data interpretation requires calibration against standards and statistical validation (e.g., R² > 0.99) .

Q. How are physicochemical properties (e.g., viscosity, density) of this compound measured, and what experimental controls ensure accuracy?

- Methodological Answer : Properties are measured using rheometers for viscosity, densitometers for density, and refractive index detectors. Excess molar volume and viscosity deviations in binary mixtures (e.g., with alkanes) are calculated using Redlich–Kister equations to model non-ideal behavior. Controls include temperature stabilization (±0.1°C) and triplicate measurements to minimize instrumental error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the solvation behavior or thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular Dynamics (MD) simulations model solvation in solvents like ethanol or water, using force fields (e.g., OPLS-AA) to predict diffusion coefficients. Validation involves comparing simulated vs. experimental properties (e.g., density) with error margins < 5% .

Q. What experimental designs resolve contradictions between observed and theoretical data (e.g., unexpected byproducts in synthesis)?

- Methodological Answer : Contradictions are addressed via:

- Hypothesis testing : Replicate experiments under controlled variables (e.g., inert atmosphere to exclude oxidation).

- Advanced analytics : LC-MS/MS identifies trace byproducts; isotopic labeling (e.g., ¹³C-ethylene glycol) traces reaction pathways.

- Statistical analysis : ANOVA or t-tests determine if discrepancies are significant (p < 0.05) .

Q. How do researchers design studies to investigate the biodegradation or environmental impact of this compound?

- Methodological Answer : Aerobic biodegradation assays (e.g., OECD 301B) measure % mineralization via CO₂ evolution. Toxicity is assessed using Daphnia magna or algal growth inhibition tests. Experimental design includes negative controls (sterilized samples) and replicates (n ≥ 3) to ensure reproducibility. Data are analyzed using first-order kinetics for degradation rates .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Logistic regression models (e.g., probit analysis) calculate EC₅₀ values. Non-linear curve fitting software (e.g., GraphPad Prism) validates model assumptions (e.g., normality via Shapiro–Wilk test). Confidence intervals (95%) and outlier detection (Grubbs’ test) ensure robustness .

Q. How should researchers handle data discrepancies when comparing experimental results with literature values for properties like melting point or solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.